Kanamycin sulfate is widely employed as a selection marker in genetic engineering experiments. [] Researchers introduce genes encoding kanamycin resistance (KanR) alongside the gene of interest into plasmids or other vectors. When transformed cells are exposed to kanamycin, only those that successfully incorporated the vector and express the KanR gene can survive and grow. This allows scientists to efficiently select for cells containing the desired genetic modification.
Kanamycin sulfate is a sulfate salt derived from kanamycin, an aminoglycoside antibiotic produced by the bacterium Streptomyces kanamyceticus. It is primarily used in clinical settings to treat various bacterial infections, particularly those caused by Gram-negative bacteria. The chemical formula for kanamycin sulfate is , and it has a molecular weight of approximately 582.58 g/mol . This compound is available in multiple forms, including oral, intravenous, and intramuscular preparations .
Kanamycin sulfate can be harmful if inhaled, ingested, or absorbed through the skin. It can cause irritation and inflammation of the eyes, skin, and respiratory tract.
Additionally, kanamycin can be inactivated by specific enzymes such as kanamycin nucleotidyltransferase, which catalyzes the transfer of a nucleotidyl group from nucleoside triphosphates to the hydroxyl group of kanamycin, thus neutralizing its antibacterial activity .
The synthesis of kanamycin sulfate typically involves fermentation processes using Streptomyces kanamyceticus. The antibiotic is extracted from the fermentation broth, followed by purification steps such as crystallization or chromatography. The sulfate form is obtained by reacting kanamycin with sulfuric acid or a suitable sulfate donor under controlled conditions .
Kanamycin sulfate is widely used in medical and laboratory settings for:
Its applications extend into microbiology research, where it serves as a selective agent for genetically modified organisms that have been engineered to be resistant to this antibiotic .
Studies have shown that kanamycin sulfate interacts with various other drugs and substances. Notably:
Kanamycin sulfate belongs to a class of antibiotics known as aminoglycosides. Other notable compounds in this category include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Gentamicin | C21H43N5O7 | Broader spectrum against Gram-negative bacteria |
Neomycin | C23H46N6O13 | Primarily used topically; more toxic than kanamycin |
Streptomycin | C21H39N7O12 | Effective against tuberculosis; different mechanism |
Tobramycin | C18H37N5O9 | More effective against Pseudomonas aeruginosa |
Kanamycin sulfate's unique combination of structural properties and its specific mode of action make it particularly effective against certain resistant strains of bacteria. Its formulation as a sulfate salt enhances its solubility and bioavailability compared to other aminoglycosides, making it a preferred choice in specific therapeutic contexts .
The kanamycin biosynthetic gene cluster spans 145 kb in S. kanamyceticus and includes 40 open reading frames (ORFs) responsible for precursor synthesis, glycosylation, and self-resistance. Key functional modules include:
Industrial strains like S. kanamyceticus 12-6 exhibit chromosomal amplification of this cluster, with tandem repeats exceeding 36 copies, correlating with a 12-fold increase in kanamycin B yield. This amplification event, mediated by CRISPR-associated repetitive sequences, represents a natural evolutionary response to selection pressure for antibiotic overproduction.
Kanamycin A and B diverge through substrate-driven parallel pathways (Fig. 1):
Metabolic flux analysis reveals that 85% of intermediates flow through the kanamycin A pathway under standard conditions, while industrial strains optimized for kanamycin B production redirect 70% flux via N-acetylglucosamine incorporation.
KanM2’s substrate promiscuity governs pathway branching:
Substrate | Binding Affinity (Km, μM) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
---|---|---|
NDP-glucose | 12.4 ± 1.2 | 4.8 × 10³ |
NDP-N-acetylglucosamine | 38.6 ± 3.1 | 1.2 × 10³ |
Structural studies identify a flexible loop region (residues 134–148) that accommodates both substrates. Mutagenesis at position G139 enhances N-acetylglucosamine specificity by 8-fold, enabling engineered strains to produce kanamycin B as 92% of total output.
The terminal step converting kanamycin B to A involves a two-enzyme system:
Reaction kinetics:
$$
\text{KanJ: } k{\text{cat}} = 2.1\ \text{min}^{-1},\ Km^{\text{KanB}} = 48\ \mu\text{M}
$$
$$
\text{KanK: } k{\text{cat}} = 4.7\ \text{min}^{-1},\ Km^{\text{2′-oxoKanA}} = 22\ \mu\text{M}
$$
Overexpression of kanJ/K in industrial strains reduces kanamycin B contamination from 450 μg/mL to 128 μg/mL, achieving 98% kanamycin A purity.
Kanamycin sulfate binds the 16S ribosomal RNA (rRNA) of the 30S subunit, specifically interacting with four nucleotides (A1408, G1491, C1492, and U1495) in the decoding region and ribosomal protein S12 [2] [4]. This binding stabilizes an error-prone conformation of the decoding center, reducing the ribosome’s ability to discriminate between cognate and near-cognate aminoacyl-tRNAs. Structural studies reveal that kanamycin induces a localized distortion in the 16S rRNA, widening the A-site to accommodate mismatched codon-anticodon pairs [1] [2].
The antibiotic’s interaction with S12 further exacerbates misreading by perturbing the hydrogen-bonding network critical for monitoring codon-anticodon fidelity [2]. Single-molecule studies demonstrate that kanamycin increases the rate of misincorporation by 10–100-fold, particularly at the third codon position, where wobble base pairing is most prevalent [3]. For example, kanamycin promotes U-G mismatches in the second codon position and G-U mismatches in all positions, leading to erroneous amino acid incorporation [3].
Table 1: Key Interactions of Kanamycin Sulfate with the 30S Subunit
Target Component | Interaction Site | Functional Consequence |
---|---|---|
16S rRNA | A1408, G1491, C1492, U1495 | Decoding center distortion |
Ribosomal protein S12 | Lysine-rich binding pocket | Reduced tRNA discrimination |
Beyond the decoding center, kanamycin sulfate influences intersubunit rotation through secondary interactions with the 30S platform. Cryo-electron microscopy (cryo-EM) studies show that kanamycin binding alters the conformation of initiation factor 3 (IF3), a protein critical for maintaining ribosomal subunit dissociation during translation initiation [1]. IF3’s N-terminal domain (NTD) and C-terminal domain (CTD) adopt an elongated conformation on the 30S platform when kanamycin is present, increasing the distance between these domains by 15–20 Å compared to the IF3 layout in drug-free ribosomes [1].
This elongation disrupts intersubunit bridges (e.g., B2b and B7a–b) that mediate 30S-50S interactions, favoring a "rotated" state of the ribosome. Pre-steady-state kinetic assays reveal that kanamycin reduces the activation energy for intersubunit rotation by 30%, accelerating premature 70S complex formation and compromising the fidelity of initiation complex assembly [1].
Kanamycin sulfate exhibits negligible activity against eukaryotic ribosomes due to structural differences in rRNA and ribosomal proteins. The eukaryotic decoding site lacks conserved nucleotides homologous to A1408 and G1491 in bacterial 16S rRNA, which are critical for kanamycin binding [2] [4]. Additionally, eukaryotic elongation factors (eEFs) employ a distinct mechanism for tRNA selection, bypassing the conformational sampling exploited by aminoglycosides in prokaryotes [3].
Table 2: Selectivity Determinants of Kanamycin for Prokaryotic Ribosomes
Feature | Prokaryotic Ribosome | Eukaryotic Ribosome |
---|---|---|
Decoding site nucleotides | A1408, G1491 | U/C equivalents absent |
Ribosomal protein S12 | Lysine-rich binding pocket | Structurally divergent region |
Single-molecule Förster resonance energy transfer (smFRET) studies using fluorophore-labeled IF3 (IF3~DL~) have quantified kanamycin’s impact on translocation dynamics. Upon binding, kanamycin increases the FRET efficiency between IF3’s NTD and CTD by 35%, reflecting a drug-induced elongation of the factor on the 30S platform [1]. Stopped-flow kinetic experiments reveal that kanamycin slows translocation by stabilizing a pre-translocation ribosome state, with a rate constant (k~app~) of 0.22 ± 0.01 s^−1^ [1].
This inhibition correlates with the accumulation of error clusters—sequential misincorporation of up to four amino acids—observed in full-length proteins via mass spectrometry [3]. The persistence of these clusters suggests that kanamycin not only induces initial misreading but also traps ribosomes in a translocation-incompetent state, exacerbating proteotoxic stress.
Table 3: smFRET Parameters for Kanamycin-Induced Translocation Inhibition
Parameter | Kanamycin-Treated | Control |
---|---|---|
FRET efficiency | 0.78 ± 0.05 | 0.43 ± 0.03 |
k~app~ (s^−1^) | 0.22 ± 0.01 | 1.2 ± 0.1 |
Health Hazard